molecular formula C17H17Cl2NO4S2 B5089486 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5089486
M. Wt: 434.4 g/mol
InChI Key: KJJMOJNJEQUMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBIBO, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. DBIBO is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits CA IX by binding to the active site of the enzyme. CA IX is responsible for maintaining the pH balance in the tumor microenvironment, and inhibition of this enzyme leads to a decrease in pH, which inhibits tumor growth and metastasis. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also inhibits the activity of CA XII, another carbonic anhydrase isoform that is overexpressed in cancer.
Biochemical and Physiological Effects:
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a significant impact on the tumor microenvironment. Inhibition of CA IX leads to a decrease in pH, which inhibits tumor growth and metastasis. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its specificity towards CA IX and CA XII. This specificity allows researchers to study the role of these enzymes in cancer progression and identify potential therapeutic targets. However, one of the limitations of using N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One potential area of research is the development of more efficient synthesis methods for N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of research is the identification of other enzymes that are overexpressed in cancer and can be targeted by N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Additionally, research can be conducted to determine the efficacy of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, the potential use of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in other diseases, such as glaucoma, can also be explored.
In conclusion, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a promising compound that has shown great potential in cancer treatment. Its specificity towards CA IX and CA XII makes it a valuable tool for studying the role of these enzymes in cancer progression. With further research, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may prove to be a valuable addition to cancer treatment and other disease therapies.

Synthesis Methods

The synthesis of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,4-dichlorobenzyl chloride with sodium thioacetate to form 2,4-dichlorobenzylthioacetate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to form N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential use in cancer treatment. As mentioned earlier, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a potent inhibitor of CA IX, an enzyme that is overexpressed in various types of cancer, including breast, lung, and renal cancer. Inhibition of CA IX leads to a decrease in pH in the tumor microenvironment, which in turn inhibits tumor growth and metastasis. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S2/c18-13-2-1-12(15(19)9-13)11-25-8-5-20-26(21,22)14-3-4-16-17(10-14)24-7-6-23-16/h1-4,9-10,20H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJMOJNJEQUMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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